5-Hydroxybenzo[c]fluoren-7-one
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Fluorenones
5-Hydroxybenzo[c]fluoren-7-one belongs to a large class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). PAHs are characterized by the presence of two or more fused aromatic rings, which are arrangements of carbon and hydrogen atoms. mdpi.comnih.gov These compounds are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. nih.goveuropa.eu PAHs are widespread environmental contaminants found in the air, water, and soil. cdc.goviarc.fr
PAHs are categorized based on their molecular weight. Low-molecular-weight PAHs consist of two or three aromatic rings and are generally more volatile, while high-molecular-weight PAHs contain four or more rings and are more likely to be found bound to particulate matter. mdpi.com The toxicity and carcinogenic potential of PAHs are often linked to their molecular structure, with some high-molecular-weight PAHs being of particular concern. mdpi.comepa.gov
Within the broader category of PAHs, this compound is also classified as a fluorenone. Fluorenones are derivatives of fluorene (B118485), a three-ringed PAH, that contain a ketone group. The presence of both the hydroxyl (-OH) and ketone (C=O) functional groups on the benzo[c]fluorene scaffold gives this compound distinct chemical properties. The hydroxyl group, for instance, increases the polarity of the molecule, which can enhance its solubility in water compared to its non-hydroxylated parent compound. vulcanchem.com
Significance in Chemical and Biological Sciences Research
The scientific interest in this compound stems from its potential applications and its role as an intermediate in the synthesis of other complex molecules. Research has shown that hydroxy-PAHs, the metabolic products of PAHs, can be more toxic than their parent compounds and have the ability to bind to DNA, potentially leading to genetic mutations. nih.gov This makes the study of compounds like this compound important for understanding the biological activities of PAH metabolites.
In the field of materials science, derivatives of fluorenones are investigated for their photochromic properties, meaning they can change color upon exposure to light. google.comresearchgate.net Specifically, hydroxy-7H-benzo[c]fluoren-7-ones are valuable intermediates in the synthesis of photochromic naphthopyrans. researchgate.net These materials have potential applications in areas such as optical data storage and smart windows.
Furthermore, the study of specific PAH metabolites is crucial for biomonitoring human exposure to these environmental pollutants. Urinary markers such as 1-hydroxypyrene (B14473) are commonly used to assess exposure to PAHs. mdpi.com Research into the metabolism and excretion of various hydroxy-PAHs helps in developing a more comprehensive understanding of human exposure and potential health risks. nih.gov
Scope and Objectives of Research Inquiry
The primary objectives of academic research on this compound are multifaceted and span various scientific disciplines. A key focus is on its synthesis and chemical characterization. Researchers aim to develop efficient synthetic routes to produce this and related compounds. researchgate.net This includes exploring different chemical reactions and optimizing conditions to achieve high yields.
Another significant area of investigation is the exploration of its physicochemical properties. This involves determining properties such as its molecular weight, formula, and spectral characteristics. chemspider.commolport.com Understanding these properties is fundamental for any further application or biological study.
From a biological perspective, research aims to understand the metabolic pathways that lead to the formation of this compound and other hydroxy-PAHs in organisms. nih.gov This includes identifying the enzymes involved in these processes. mdpi.com A crucial objective is to evaluate the biological activity of this compound, including its potential to interact with biological macromolecules like DNA. cdc.gov This is essential for assessing its potential toxicological and carcinogenic effects.
The table below provides a summary of the key identification and property data for this compound.
| Property | Value |
| Molecular Formula | C17H10O2 |
| Molecular Weight | 246.26 g/mol |
| CAS Number | 78250-21-2 |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C=CC4=C3C=CC=C4O |
Structure
3D Structure
Properties
CAS No. |
78250-21-2 |
|---|---|
Molecular Formula |
C17H10O2 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-hydroxybenzo[c]fluoren-7-one |
InChI |
InChI=1S/C17H10O2/c18-15-9-14-16(11-6-2-1-5-10(11)15)12-7-3-4-8-13(12)17(14)19/h1-9,18H |
InChI Key |
CMGHSVGJLXOGMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)O |
Other CAS No. |
78250-21-2 |
Synonyms |
5-HOBF 5-hydroxy-7-oxo-7H-benzo(c)fluorene |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydroxybenzo C Fluoren 7 One and Its Derivatives
Classical and Novel Synthetic Approaches for Fluorenones
Fluorenones are a critical class of aromatic ketones that serve as building blocks for a wide range of materials and biologically relevant molecules. researchgate.netsci-hub.se Their synthesis has been a subject of extensive research, leading to the development of both traditional and innovative methods.
The construction of the tricyclic fluorenone system can be achieved through several primary strategies. Classical approaches often involve intramolecular cyclization reactions or the oxidation of a pre-existing fluorene (B118485) framework. uni-muenchen.de One of the most pervasive methods is the intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acids or their corresponding acyl chlorides. uni-muenchen.de Another common route is the oxidation of fluorenes using various oxidizing agents. acs.org
In recent years, transition-metal-catalyzed reactions have emerged as powerful alternatives, offering new pathways with high efficiency and substrate compatibility. acs.org These novel strategies include palladium-catalyzed annulations of arynes, rhodium-catalyzed C-H activation and cyclization, and other methods that facilitate the construction of the fluorenone core from simpler, readily available precursors. sci-hub.seacs.org
Table 1: Overview of General Synthetic Routes to Fluorenones
| Synthetic Method | Precursor(s) | Key Reagents/Conditions | Description | References |
| Friedel-Crafts Acylation | Biphenyl-2-carboxylic acids or acyl chlorides | Acid catalyst (e.g., PPA, H₂SO₄) | Intramolecular acylation to form the five-membered ketone ring. | uni-muenchen.de |
| Oxidation of Fluorenes | Fluorenes | Oxidizing agents (e.g., KMnO₄, CrO₃) | Direct oxidation of the methylene (B1212753) bridge at C-9 to a carbonyl group. | acs.org |
| Palladium-Catalyzed Annulation | o-Iodobenzaldehydes and silylaryl triflates | Pd(dba)₂, P(o-tolyl)₃, CsF | Annulation of arynes generated in situ to construct the fluorenone skeleton. | sci-hub.se |
| Rhodium-Catalyzed C-H Activation | Enaminones and 1,3-dienes | Rh(III) catalyst | A sequence of C-H activation, [4+2] annulation, and aromatization. | acs.org |
| Pschorr-like Radical Cyclization | Biaryl carboxylic acids | Photoredox catalyst, Dimethyl dicarbonate (B1257347) (DMDC) | Generation of an acyl radical followed by intramolecular cyclization. | nih.gov |
The introduction of hydroxyl (-OH) and keto (C=O) groups is fundamental to synthesizing functionalized fluorenones. The keto group is the defining feature of a fluorenone, often formed during the primary cyclization reaction or by oxidation of a fluorene precursor. acs.org
Hydroxylation, the addition of an -OH group, can be more challenging and often requires directed strategies. Transition metal-catalyzed C-H functionalization has become a significant tool for the direct hydroxylation of aromatic rings. rsc.org For instance, the ketone group itself can act as a directing group, guiding the ortho-hydroxylation of diaryl ketones. rsc.org Palladium, ruthenium, and rhodium catalysts have been successfully employed for such transformations, with the choice of catalyst influencing reaction efficiency and selectivity. rsc.org These methods provide a direct route to hydroxy-ketone structures that are otherwise difficult to access.
General Principles of Fluorenone Synthesis
Targeted Synthesis of 5-Hydroxybenzo[c]fluoren-7-one and Related Structures
The specific architecture of this compound requires synthetic routes that can build the fused benzo[c]fluorene system and precisely place the hydroxyl and ketone functionalities.
A key strategy for synthesizing the benzo[c]fluorene core involves the aromatization of a partially saturated precursor. Research has shown that the target aromatic system can be generated from a tetrahydro-dione intermediate. rsc.org Specifically, the treatment of 5,6,6a,11b-tetrahydro-7H-benzo[c]fluorene-5,7-dione with a base such as methanolic sodium methoxide (B1231860) induces an aromatization reaction. rsc.org This process converts the saturated rings into an aromatic system, yielding 5-hydroxy-7H-benzo[c]fluoren-7-ol. rsc.org
More broadly, Lewis acid-catalyzed reactions, such as the Prins-type cycloaromatization, have been developed to construct various benzo[c]fluorene ring systems from enol ether precursors, demonstrating another powerful route to this class of compounds. researchgate.netrsc.org
Once a suitable precursor like 5-hydroxy-7H-benzo[c]fluoren-7-ol is obtained, subsequent functional group transformations can lead to the desired fluorenone or its derivatives. rsc.org The oxidation of the alcohol group at the 7-position is required to form the final ketone.
Furthermore, this intermediate allows for the synthesis of related structures through methylation. The phenolic hydroxyl group at the 5-position can be methylated, and a subsequent oxidation step yields 5-methoxy-7H-benzo[c]fluorenone. rsc.org This pathway highlights how a common intermediate can be a branch point for creating a family of related compounds. The initial oxidation of fluorene's methylene bridge to 9-fluorenone (B1672902) is a well-documented transformation in polycyclic aromatic hydrocarbon degradation pathways, illustrating a fundamental oxidation process in these systems. pjoes.com
Table 2: Key Synthetic Steps Towards Benzo[c]fluorenone Derivatives
| Step | Starting Material | Reagents/Conditions | Product | Reference |
| Aromatization | 5,6,6a,11b-tetrahydro-7H-benzo[c]fluorene-5,7-dione | Methanolic sodium methoxide | 5-hydroxy-7H-benzo[c]fluoren-7-ol | rsc.org |
| Methylation & Oxidation | 5-hydroxy-7H-benzo[c]fluoren-7-ol | Methylating agent, followed by oxidation | 5-methoxy-7H-benzo[c]fluorenone | rsc.org |
Aromatization Reactions in Benzo[c]fluorene Systems
Derivatization Strategies for Structure-Function Elucidation
Derivatization of the core this compound structure is crucial for tuning its properties and exploring its potential applications. By adding or modifying functional groups, researchers can systematically study structure-function relationships. For instance, hydroxy-7H-benzo[c]fluoren-7-ones are valuable as intermediates in the synthesis of photochromic naphthopyrans, where the core structure is modified to create materials with light-sensitive properties. researchgate.net
Common derivatization reactions include the alkylation of phenolic hydroxyl groups to form ethers. The synthesis of various basic ethers of 7-oxo-7H-benzo[c]fluorene has been reported, demonstrating a method to introduce new side chains. molaid.com Other functionalization strategies, such as bromination, can introduce reactive handles for further chemical modification. nih.gov These targeted chemical changes are essential for developing new molecules with specific electronic, optical, or biological functions.
Synthesis of Substituted Benzo[c]fluoren-7-one Analogues
The synthesis of substituted benzo[c]fluoren-7-one analogues often involves multi-step sequences starting from carefully chosen precursors. A notable method involves the creation of a dione (B5365651) intermediate, which is then chemically transformed to yield the desired fluorenone core.
One established route to a substituted analogue, 5-methoxy-7H-benzo[c]fluorenone, begins with the intermediate 5,6,6a,11b-tetrahydro-7H-benzo[c]fluorene-5,7-dione. rsc.org This dione can be aromatized using methanolic sodium methoxide, which leads to the formation of 5-hydroxy-7H-benzo[c]fluoren-7-ol. Subsequent methylation of the hydroxyl group followed by oxidation of the resulting alcohol furnishes the target 5-methoxy-7H-benzo[c]fluorenone. rsc.org
The versatility of these synthetic intermediates is further highlighted by their reactivity. For instance, the reduction of the initial dione can yield either 5,6,6a,11b-tetrahydro-5-hydroxy-7H-benzo[c]fluoren-7-ol or 5,6,6a,11b-tetrahydro-7H-benzo[c]fluorene, depending on the reaction conditions. rsc.org The development of synthetic routes for various benzo[a]fluorene, benzo[c]fluorene, and benzo[j]fluoranthene ring systems often utilizes strategies like Lewis acid-catalyzed Prins cyclization, demonstrating the breadth of methods available for constructing these complex polycyclic aromatic frameworks. rsc.org
Utilization of Oxazolines in Aromatic Nucleophilic Substitution for Hydroxybenzo[c]fluorenones
A highly effective strategy for synthesizing hydroxy-substituted benzo[c]fluoren-7-ones employs the oxazoline (B21484) functional group as a powerful activating group for aromatic nucleophilic substitution (SNAr). researchgate.net This method is particularly useful for introducing hydroxyl groups at specific positions on the benzo[c]fluorenone skeleton, which are valuable intermediates for various applications. researchgate.net
The synthesis of 2-, 3-, and 4-hydroxy-7H-benzo[c]fluoren-7-ones can be efficiently achieved starting from readily available dimethoxynaphthaldehydes. researchgate.net The core of this approach is the Meyers reaction, a nucleophilic aromatic substitution that occurs between aryloxazolines and organometallic reagents like organolithium or organomagnesium compounds. researchgate.net The oxazoline group activates the aromatic ring, facilitating the displacement of a methoxy (B1213986) group by the nucleophile. researchgate.net This reaction is a reliable method for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net
The general process involves:
Formation of an aryloxazoline from a naphthaldehyde precursor.
Activation of the aromatic system by the oxazoline group.
Nucleophilic attack by an organometallic reagent, leading to the displacement of a methoxy group.
Subsequent chemical steps to cyclize the structure and form the fluorenone core.
Demethylation to unmask the final hydroxyl group.
This methodology has proven its utility in the preparation of not only hydroxybenzo[c]fluorenones but also in the synthesis of other complex molecules like lignan (B3055560) lactone derivatives. researchgate.net
One-Pot Multicomponent Condensation Approaches for Related Heterocycles
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in modern organic synthesis. These reactions involve combining three or more reactants in a single reaction vessel to form a complex product in a sequential manner, avoiding the need for isolating intermediates. bohrium.comnih.gov While specific MCRs for this compound are not extensively detailed, the principles are widely applied to the synthesis of related heterocyclic and polycyclic aromatic compounds.
For instance, a one-pot synthesis for substituted benzo[b]fluorenones has been developed. researchgate.net This method utilizes a cobalt-catalyzed [3+2] annulation of oxabicyclic alkenes, which is followed by a ring-opening and dehydration sequence to yield the final product in good yields. researchgate.net Another approach involves a tandem, double-aldol condensation between 1-indanone (B140024) dianions and o-bis-ynones to create highly substituted benzo[b]fluoren-11-ones. researchgate.net
The power of MCRs is also demonstrated in the synthesis of other complex heterocycles.
Dibenzo[b,d]furans: A one-pot cascade reaction of 1-arylpenta-3,4-dien-2-ones with activated ketones, involving a sequence of Michael addition, intramolecular aldol (B89426) condensation, and copper-catalyzed C-H activation/annulation, provides a direct route to these structures. researchgate.net
2,4,6-Triarylpyridines: These can be synthesized through a one-pot, three-component condensation of triazole pyrazolyl aldehydes and acetophenones with ammonium (B1175870) acetate. bohrium.com
These examples underscore the potential of one-pot multicomponent strategies for the efficient construction of complex molecular architectures similar to benzo[c]fluorenone, offering advantages in terms of reduced reaction times, cost, and waste generation. researchgate.netbohrium.com
Chemical Reactivity and Transformation Mechanisms of 5 Hydroxybenzo C Fluoren 7 One
Electrophilic and Nucleophilic Reaction Pathways
The reactivity of 5-Hydroxybenzo[c]fluoren-7-one in the presence of electrophiles and nucleophiles is dictated by the electronic properties of its aromatic rings and functional groups. Electrophiles are chemical species that are electron-deficient and are attracted to electron-rich centers, often carrying a positive charge or having empty orbitals. byjus.com Conversely, nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond. youtube.com
The extended π-system of the benzo[c]fluorene skeleton is susceptible to electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to itself. The ketone group, being an electron-withdrawing group, deactivates the ring to which it is attached. Therefore, electrophilic attack is most likely to occur on the hydroxyl-substituted ring. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be directed by the activating effect of the -OH group. rsc.org
Nucleophilic reactions can also occur, primarily at two sites: the carbonyl carbon and the aromatic rings. The carbonyl carbon of the ketone is electrophilic and can be attacked by nucleophiles. youtube.com Additionally, while less common for electron-rich aromatic systems, nucleophilic aromatic substitution can occur under specific conditions, particularly if a good leaving group is present on the ring system. Research has shown that related hydroxy-7H-benzo[c]fluoren-7-ones are valuable intermediates in syntheses that utilize nucleophilic aromatic substitution. researchgate.net
| Reaction Type | Reactive Site on this compound | Typical Reagents |
| Electrophilic Substitution | Aromatic rings (activated by -OH group) | Halogens (X₂), Nitrating mixture (HNO₃/H₂SO₄), Acyl chlorides/Lewis acids |
| Nucleophilic Addition | Carbonyl Carbon (C=O) | Organometallics (e.g., Grignard reagents), Hydrides (e.g., NaBH₄), Cyanide (CN⁻) |
| Nucleophilic Substitution | Aromatic rings (if a leaving group is present) | Organolithium reagents, Alkoxides |
Role of Functional Groups in Chemical Transformations
The chemical persona of this compound is largely defined by its two key functional groups: the hydroxyl group and the ketone moiety.
The hydroxyl group is one of the most reactive sites in the molecule. msu.edu Its key reactive characteristics include:
Acidity : The phenolic hydroxyl group is weakly acidic. The hydrogen atom can be readily removed by a base to form a phenoxide ion. This deprotonation enhances the nucleophilicity of the oxygen atom. msu.edu
Nucleophilicity : The oxygen atom of the hydroxyl group has lone pairs of electrons, making it nucleophilic. It can react with electrophiles, a prime example being the Williamson ether synthesis where the corresponding alkoxide attacks an alkyl halide. msu.edu
Directing Group in Electrophilic Substitution : As an activating group, it directs incoming electrophiles to specific positions on the aromatic ring, thereby controlling the regiochemistry of substitution reactions.
Hydrogen Bonding : The hydroxyl group is a potent hydrogen bond donor, a characteristic that significantly influences the molecule's physical properties and intermolecular interactions. jchemrev.com
The ketone functional group introduces a site of both electrophilicity and nucleophilicity, as well as photochemical activity. youtube.com
Electrophilic Carbonyl Carbon : The polarization of the carbon-oxygen double bond (C=O) renders the carbonyl carbon electron-deficient and thus susceptible to nucleophilic attack. youtube.com This is a cornerstone of ketone chemistry, leading to addition reactions. For instance, fluorination of ketones can enhance the reactivity of this site. nih.gov
Nucleophilic Carbonyl Oxygen : The oxygen atom possesses lone pairs and can act as a nucleophile or a Lewis base, particularly in the presence of strong acids, leading to protonation. youtube.com
Photochemical Reactivity : Aromatic ketones are known for their rich photochemistry. acs.org Upon absorption of light, the ketone can be excited to singlet or triplet states. These excited states can undergo various reactions, such as hydrogen abstraction or photoreduction, which are fundamental to their application as photoremovable protecting groups. acs.org The presence of a hydroxyl group elsewhere in the molecule, as in p-hydroxyphenacyl groups, can lead to complex rearrangements upon photoexcitation. acs.org
Reactivity of the Hydroxyl Group
Intramolecular and Intermolecular Interactions
Non-covalent forces, particularly hydrogen bonding and π-π stacking, play a critical role in the molecular behavior of this compound, influencing its structure, stability, and spectroscopic properties.
Hydrogen bonding occurs when a hydrogen atom is covalently bonded to a highly electronegative atom (like oxygen) and is electrostatically attracted to another nearby electronegative atom. jchemrev.com
Intermolecular Hydrogen Bonding : this compound is capable of forming strong intermolecular hydrogen bonds. The hydroxyl group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. This type of interaction leads to the formation of dimers or larger molecular assemblies. Extensive intermolecular hydrogen bonding typically results in higher melting and boiling points compared to analogous molecules that cannot form such bonds. chemistryguru.com.sg
Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond forms between a hydrogen donor and an acceptor within the same molecule. jchemrev.com In the case of this compound, a hydrogen bond between the 5-hydroxyl group and the 7-keto oxygen is sterically hindered and thus unlikely to be significant. However, in related polycyclic aromatic compounds, intramolecular hydrogen bonding has been shown to be a critical factor in determining molecular conformation and stability. nih.govnih.gov Such bonds can influence the acidity of the hydroxyl group and the basicity of the ketone. pearson.com
In the solid state and in concentrated solutions, planar aromatic molecules like this compound tend to stack on top of one another, a phenomenon driven by π-π interactions. researchgate.net This aggregation can have profound effects on the material's optical and electronic properties.
Aggregation and Fluorescence : Many fluorescent organic molecules experience a quenching of their emission upon aggregation in the solid state or in poor solvents, a phenomenon known as aggregation-caused quenching (ACQ). However, a different class of molecules exhibits the opposite behavior, known as aggregation-induced emission (AIE), where fluorescence is enhanced upon aggregation. a-star.edu.sg This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. acs.org
Spectroscopic Shifts : The formation of aggregates leads to changes in the electronic absorption and emission spectra. Depending on the geometry of the molecular packing (e.g., H-aggregates or J-aggregates), these interactions can cause either a blue-shift (hypsochromic shift) or a red-shift (bathochromic shift) in the absorption maximum compared to the monomeric species in dilute solution. rsc.org The formation of excited-state dimers, or excimers, is another spectroscopic consequence of aggregation, often characterized by a broad, structureless, and red-shifted emission band. rsc.org
Advanced Spectroscopic and Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of a related benzo[b]fluorenone derivative, a phenolic O-H proton signal appears at 9.05 ppm, which is comparable to other intramolecularly hydrogen-bonded phenols like 1-hydroxy-9-fluorenone (8.42 ppm). For benzo[a]fluorenone derivatives, aromatic protons typically resonate in the range of δ 7.24–8.95 ppm. rsc.org For instance, in one derivative, signals were observed at δ 8.95 (d, J = 8.4 Hz, 1H), 7.98 (d, J = 8.4 Hz, 1H), and down to 7.24 (m, 1H). rsc.org
The ¹³C NMR spectrum provides insight into the carbon framework. In a 10-hydroxy-11H-benzo[b]fluoren-11-one derivative, carbon signals were observed at 193.4 (C=O), with aromatic carbons appearing between 118.7 and 154.8 ppm. For benzo[a]fluorenone derivatives, the carbonyl carbon (C=O) signal is typically found around δ 195 ppm. rsc.org
Table 1: Representative NMR Data for Benzo[c]fluorenone Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Functional Group Assignment |
| ¹H | 9.05 | Phenolic O-H |
| ¹H | 7.24 - 8.95 | Aromatic Protons |
| ¹³C | ~195 | Carbonyl Carbon (C=O) |
| ¹³C | 118 - 155 | Aromatic Carbons |
Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can provide highly accurate mass measurements, confirming the molecular formula.
For example, a derivative, 3-methyl-5-phenyl-benzo[a]fluoren-11-one, with a calculated molecular formula of C₂₄H₁₆O, showed an [M+H]⁺ ion at m/z 321.1274 in HRMS (ESI), which closely matched the found value of 321.1300. rsc.org Another derivative, 3-chloro-5-phenyl-benzo[a]fluoren-11-one (C₂₃H₁₃ClO), had a calculated [M+H]⁺ of 341.0728 and a found value of 341.0695. rsc.org These examples highlight the precision of HRMS in confirming the elemental composition of complex aromatic structures.
Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key functional groups have characteristic absorption frequencies.
For 5-Hydroxybenzo[c]fluoren-7-one, the following characteristic peaks would be expected:
O–H stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of a hydroxyl group involved in hydrogen bonding. libretexts.orglibretexts.org
C=O stretch: A strong, sharp absorption between 1760-1690 cm⁻¹ indicates the presence of a carbonyl group (ketone). libretexts.orglibretexts.org
C–O stretch: A signal in the 1320-1210 cm⁻¹ range corresponds to the carbon-oxygen single bond of the hydroxyl group. libretexts.orglibretexts.org
Aromatic C–H stretch: Peaks are typically observed from 3100-3000 cm⁻¹. libretexts.orglibretexts.org
Aromatic C–C stretch: In-ring carbon-carbon bond stretching appears in the 1600-1400 cm⁻¹ region. libretexts.orglibretexts.org
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O–H (hydroxyl) | 3300 - 2500 | Broad |
| C=O (ketone) | 1760 - 1690 | Strong |
| Aromatic C–H | 3100 - 3000 | Variable |
| Aromatic C=C | 1600 - 1400 | Medium to Weak |
| C–O (hydroxyl) | 1320 - 1210 | Medium |
Spectrophotometric and Chromatographic Methodologies
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The extended conjugated system of benzo[c]fluoren-7-one and its derivatives results in characteristic absorption spectra.
Studies on related fluorenone derivatives show absorption maxima that can be influenced by the solvent and substituents. researchgate.net For example, some fluorenone-based small molecules exhibit absorption maximum peaks at 332 nm, 413 nm, and 500 nm. researchgate.net The addition of different functional groups or changes in the solvent polarity can cause a shift in the absorption bands (solvatochromism). researchgate.net The conjugation of the fluorenone core with other aromatic systems typically results in absorption in the UV and visible regions.
Fluorescence and Emission Spectroscopy
Fluorescence spectroscopy provides insights into the electronic structure and excited-state properties of molecules. Many fluorenone derivatives are known to be fluorescent. researchgate.net
The emission properties, including the wavelength of emitted light and the fluorescence quantum yield, are sensitive to the molecular structure and the surrounding environment. For instance, some fluorenone derivatives exhibit intramolecular charge transfer (ICT) characteristics, leading to emission from different excited states depending on the solvent polarity. researchgate.net A SNAPFL analogue, which shares a similar core structure, displays an absorption maximum at 542 nm and an emission maximum at 620 nm, resulting in a large Stokes shift of 78 nm. researchgate.net The study of fluorescence properties is crucial for applications in materials science and biological imaging.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis and Separation
High-Performance Liquid Chromatography (HPLC) and its tandem arrangement with mass spectrometry (LC-MS) are powerful analytical techniques for the separation, identification, and quantification of individual compounds within complex mixtures. wikipedia.org These methods are particularly well-suited for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, a class that includes this compound. The separation capability of HPLC combined with the mass analysis provided by MS offers enhanced selectivity and sensitivity. wikipedia.org
In research settings, HPLC is employed to isolate and quantify specific PAHs. For instance, the analysis of the parent compound, benzo[c]fluorene, in environmental samples has been successfully performed using HPLC with fluorescence detection. researchgate.net The chromatographic separation is typically achieved on reverse-phase columns, which separate compounds based on their hydrophobicity. nih.gov Research on benzo[c]fluorene has utilized a mobile phase of acetonitrile (B52724) and water to achieve separation, with specific fluorescence wavelengths for detection. researchgate.net While specific HPLC methods for this compound are not extensively detailed in the cited literature, the established protocols for related structures provide a strong foundation for its analysis. The conditions would likely be adapted to account for the polarity introduced by the hydroxyl and ketone functional groups.
Table 1: Example HPLC Conditions for Analysis of Benzo[c]fluorene
| Parameter | Condition |
|---|---|
| Column | ZORBAX Eclipse PAH (4.6 i.d. × 250 mm, 3.5 μm) and Inertsil ODS-P (4.6 i.d. × 250 mm, 5 μm) in series researchgate.net |
| Mobile Phase | Acetonitrile–water (98:2, v/v) researchgate.net |
| Flow Rate | 0.3 mL/min researchgate.net |
| Detection | Fluorescence: Excitation 309 nm, Emission 354 nm researchgate.net |
Liquid chromatography-mass spectrometry (LC-MS) enhances the analytical power of HPLC by coupling the separator to a mass spectrometer. wikipedia.org This hyphenated technique is invaluable for the structural confirmation of analytes. After separation by the HPLC column, the eluent is directed into the mass spectrometer's ion source. wikipedia.org Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to ionize the analyte molecules. wikipedia.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that serves as a molecular fingerprint. nemc.us For this compound, LC-MS would not only confirm its molecular weight but also, through tandem mass spectrometry (MS/MS), provide fragmentation patterns that could definitively identify its structure in complex biological or environmental matrices. bevital.nonih.gov
Chiroptical Spectroscopy for Stereochemical Analysis (e.g., Electronic Circular Dichroism - ECD)
Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional structure of chiral molecules. mertenlab.de Electronic Circular Dichroism (ECD), a form of chiroptical spectroscopy, is an essential tool for determining the absolute configuration of enantiomers in solution. ull.es The technique relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. ull.es For chiral derivatives of this compound, or for related chiral fluorenones, ECD provides a non-empirical means to establish their absolute stereochemistry. faccts.de
The determination of absolute configuration using ECD is typically achieved by comparing the experimentally measured spectrum with the spectrum calculated for a specific enantiomer using time-dependent density functional theory (TD-DFT). faccts.denih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's 3D structure. nih.gov
Alternatively, the ECD spectrum of an unknown compound can be compared with that of a known, structurally similar analog. beilstein-journals.org In the study of natural products with chiral ketone functionalities, the sign of the Cotton effects in the ECD spectrum provides critical stereochemical information. For example, a negative Cotton effect observed around 280 nm can correspond to the n–π* transition of the ketone group, while other Cotton effects at different wavelengths can be used to define the stereochemistry at other chiral centers. beilstein-journals.org The analysis of positive and negative Cotton effects at specific wavelengths in the ECD spectrum of a chiral analog of this compound allowed researchers to definitively establish its absolute configuration as (7S, 8R). beilstein-journals.org
Table 2: Example of ECD Data for Stereochemical Assignment of a Chiral Ketone
| Wavelength (nm) | Sign of Cotton Effect | Corresponding Transition / Significance |
|---|---|---|
| ~280 | Negative | n–π* transition of the ketone group beilstein-journals.org |
| 292 | Positive | Contributes to assignment of (7S, 8R) configuration beilstein-journals.org |
This approach highlights the power of ECD in providing detailed stereochemical insights that are crucial for understanding the structure-activity relationships of chiral molecules in biological systems.
Theoretical and Computational Chemistry Investigations of 5 Hydroxybenzo C Fluoren 7 One
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the properties of molecules. These computational techniques, rooted in quantum mechanics, offer a detailed view of molecular geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is a preferred method for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. mdpi.com This process determines stable molecular conformations and provides key data on bond lengths and angles. The geometry optimization procedure starts with an initial molecular geometry and iteratively searches for a new geometry with lower energy until a minimum is reached. mdpi.com For complex molecules, this process can identify multiple local minima on the potential energy surface. mdpi.com
The accuracy of DFT calculations depends on the choice of the functional and the basis set. nih.gov Functionals in DFT, such as B3LYP, BP86, and BPW91, are approximations for the exchange-correlation energy. mdpi.com Basis sets, like the popular Pople-style basis sets (e.g., 6-311G(d,p)), are sets of mathematical functions used to build molecular orbitals. bhu.ac.inacs.org The combination of a functional and a basis set defines the level of theory. mdpi.com For reliable results, it's crucial to select a level of theory that balances computational cost with accuracy. nih.gov
Table 1: Optimized Geometric Parameters for 5-Hydroxybenzo[c]fluoren-7-one (Exemplary Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.37 | C1-C2-C3 | 120.5 |
| C=O | 1.23 | C-O-H | 109.5 |
| O-H | 0.96 | C-C-C (Aromatic) | ~120 |
| Note: This table presents hypothetical, representative data for illustrative purposes. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone for understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO, being the highest energy orbital with electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com The energies and compositions of these frontier orbitals can be calculated using DFT and are used to predict the most likely sites for electrophilic and nucleophilic attack. nih.govnih.gov For instance, the region of the molecule where the HOMO is localized is susceptible to electrophilic attack, while the LUMO's location indicates a site for nucleophilic attack. nih.gov
Table 2: Frontier Molecular Orbital Properties of this compound (Exemplary Data)
| Molecular Orbital | Energy (eV) | Contribution from Key Atoms/Groups |
| HOMO | -5.8 | Phenolic ring, Hydroxyl group |
| LUMO | -2.1 | Fluorenone core, Carbonyl group |
| HOMO-LUMO Gap (ΔE) | 3.7 | - |
| Note: This table presents hypothetical, representative data for illustrative purposes. |
Dipole Moment and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual tool that illustrates the charge distribution within a molecule. bhu.ac.in It maps the electrostatic potential onto the electron density surface. researchgate.net Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. researchgate.net Conversely, blue areas signify positive electrostatic potential, indicating electron-poor regions that are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.net MEP maps are invaluable for identifying reactive sites and understanding intermolecular interactions, such as hydrogen bonding. bhu.ac.in
Reactivity Prediction and Reaction Mechanism Studies
Computational chemistry also provides powerful tools for predicting how a molecule will react and for elucidating the step-by-step pathways of chemical reactions.
Condensed Fukui Function (CFF) for Reactive Site Prediction in Polycyclic Aromatic Hydrocarbons
The Fukui function is a local reactivity descriptor derived from conceptual DFT that helps to identify the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. researchgate.net The condensed Fukui function (CFF) simplifies this by assigning a single value to each atom in the molecule. researchgate.net
There are three main types of CFFs:
f+ : for predicting nucleophilic attack (where the molecule accepts an electron).
f- : for predicting electrophilic attack (where the molecule donates an electron). nih.gov
f0 : for predicting radical attack.
By calculating these values for each atom in a polycyclic aromatic hydrocarbon (PAH) like this compound, one can predict which sites are most susceptible to different types of reactions. researchgate.net For instance, the atom with the highest f- value is the most likely site for an electrophilic attack. nih.gov CFF has been shown to be an effective method for predicting the reactive sites of PAHs. researchgate.net
Transition State Theory in Reaction Pathway Elucidation
Transition State Theory (TST) is a fundamental theory used to explain the rates of elementary chemical reactions. It postulates that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state or activated complex. libretexts.org This transition state represents a saddle point on the potential energy surface, which is the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org
Computational methods, particularly DFT, can be used to locate and characterize these transition states. By calculating the energies of the reactants, transition state, and products, one can determine the activation energy barrier for the reaction. libretexts.org A lower activation energy corresponds to a faster reaction rate. Furthermore, by mapping out the entire reaction pathway, including any intermediates and transition states, chemists can gain a detailed understanding of the reaction mechanism. rsc.org This is crucial for explaining observed product distributions and for designing more efficient chemical syntheses. cecam.org
Optical and Electronic Property Modeling
The exploration of the optical and electronic characteristics of novel organic molecules like this compound heavily relies on computational modeling. These theoretical approaches provide deep insights into the electronic transitions and nonlinear optical behaviors that are crucial for developing new materials.
Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) stands as a principal computational tool for predicting the electronic absorption and emission spectra of organic chromophores. mdpi.comscirp.org This method calculates the energies of electronic excited states, which correspond to the absorption of light (UV-visible spectra), and the subsequent relaxation to the ground state, which can involve the emission of light (fluorescence).
For a molecule like this compound, TD-DFT calculations would typically be performed using a hybrid functional, such as B3LYP or PBE0, and a suitable basis set (e.g., 6-311+G(2d,p)) to ensure accuracy. mdpi.com The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is often crucial to simulate the influence of the chemical environment on the spectral properties. dntb.gov.ua
The output of these calculations provides the vertical excitation energies (absorption wavelengths), the corresponding oscillator strengths (absorption intensities), and the nature of the electronic transitions involved (e.g., π→π* or n→π*). By optimizing the geometry of the first excited state (S1), the emission wavelength can also be calculated, allowing for the theoretical determination of the Stokes shift. Studies on similar hydroxy-substituted aromatic ketones, such as 7-hydroxyflavone, have demonstrated good agreement between TD-DFT predicted spectra and experimental measurements. mdpi.com Research on 4-hydroxyfluorenone has also utilized TD-DFT to corroborate experimental findings on its spectroscopic behavior in various solvents. researchgate.netresearchgate.net
Table 1: Hypothetical TD-DFT Data for this compound
Since specific data for this compound is not available, the following table is a representative example of how such data would be presented based on findings for analogous compounds.
| Parameter | Calculated Value | Method/Basis Set |
| Absorption Maximum (λ_abs) | 410 nm | TD-B3LYP/6-311+G(d,p) |
| Oscillator Strength (f) | 0.35 | TD-B3LYP/6-311+G(d,p) |
| Major Transition | HOMO → LUMO (π→π*) | TD-B3LYP/6-311+G(d,p) |
| Emission Maximum (λ_em) | 520 nm | TD-B3LYP/6-311+G(d,p) |
| Stokes Shift | 110 nm | - |
Note: The data in this table is illustrative and not based on actual published results for this compound.
Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. dntb.gov.ua The NLO response of a molecule is fundamentally related to its hyperpolarizability. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.
Computational DFT methods are instrumental in predicting the NLO properties of new organic molecules. researchgate.netresearchgate.netrsc.org For a D-π-A (donor-pi-acceptor) type molecule, a large β value is often associated with a significant intramolecular charge transfer from the electron-donating group to the electron-accepting group through a π-conjugated bridge. rsc.org In this compound, the hydroxyl group (-OH) can act as an electron donor and the carbonyl group (C=O) as an electron acceptor, with the fused aromatic rings forming the π-system.
Calculations of the static first hyperpolarizability (β_tot) are typically performed using the same DFT functional and basis set as for the geometry optimization. The analysis often involves examining the individual tensor components of the hyperpolarizability. Research on other fluorenone derivatives has shown that modifying the donor and acceptor strengths and extending the π-conjugation can significantly enhance the first hyperpolarizability. researchgate.net
Table 2: Hypothetical First Hyperpolarizability Data for this compound
This table illustrates the typical format for presenting calculated NLO properties. The values are hypothetical.
| Property | Calculated Value (a.u.) | Method/Basis Set |
| Dipole Moment (μ) | 3.5 | B3LYP/6-311+G(d,p) |
| Average Polarizability (α) | 250 | B3LYP/6-311+G(d,p) |
| First Hyperpolarizability (β_tot) | 1200 | B3LYP/6-311+G(d,p) |
Note: The data in this table is illustrative and not based on actual published results for this compound.
Molecular and Cellular Mechanistic Studies of Biological Activities
Metabolic Pathways and Biotransformation Research
The biotransformation of benzo[c]fluorene compounds is a complex process primarily mediated by hepatic and extrahepatic enzymes. This metabolism is a critical determinant of their biological effects, as it can lead to either detoxification or metabolic activation to more reactive species.
While direct metabolic studies exclusively focused on 5-Hydroxybenzo[c]fluoren-7-one are limited, its structure strongly suggests it is a plausible metabolic intermediate of 7H-benzo[c]fluorene, a known PAH found in coal tar, cigarette smoke, and smog. wikipedia.org The metabolism of PAHs generally proceeds through pathways designed to increase water solubility and facilitate excretion. iarc.fr This involves the formation of various oxygenated derivatives, including phenols, dihydrodiols, and quinones. iarc.fr
The parent compound, 7H-benzo[c]fluorene, is known to undergo extensive metabolism primarily in the liver and lungs, with the resulting polar metabolites being excreted in urine. wikipedia.org Studies on structurally similar compounds support the formation of hydroxylated and ketone-containing metabolites. For example, the biotransformation of fluorene (B118485) can yield 9-fluorenol and subsequently 9-fluorenone (B1672902). mdpi.com Furthermore, the metabolism of fluoranthene (B47539) can proceed through pathways that produce fluorenone-type metabolites. nih.gov The antineoplastic agent Benfluron, which is a derivative of 7H-benzo[c]fluoren-7-one, is metabolized into hydroxylated derivatives. cas.cz Therefore, this compound fits the profile of a Phase I metabolite of 7H-benzo[c]fluorene.
The formation of hydroxylated and oxidized metabolites of PAHs is a hallmark of Phase I metabolism, catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgiarc.fr These monooxygenases introduce oxygen atoms into the aromatic structure, initiating the biotransformation cascade.
For benzo[c]fluorene, CYP1A1 is thought to be a key enzyme in its initial metabolic transformation. wikipedia.org The general pathway involves the formation of an epoxide, which is then a substrate for epoxide hydrolase, leading to a trans-dihydrodiol. wikipedia.orgnih.gov Subsequent enzymatic reactions can lead to the formation of phenols or further oxidation. The metabolism of the drug Benfluron, a 7H-benzo[c]fluoren-7-one derivative, to its 9-hydroxy metabolite has been shown to involve several CYP isoforms, including CYP1A, CYP3A, and CYP2E1. cas.cz This indicates that the benzo[c]fluorene core is a substrate for multiple oxidative enzymes. The production of this compound would thus involve such enzymatic hydroxylation and oxidation steps acting on the parent PAH, 7H-benzo[c]fluorene.
| Parent Compound | Key Enzymes | Major Metabolite Types | Reference |
| 7H-Benzo[c]fluorene | Cytochrome P450 (CYP1A1 suggested) | trans-3,4-dihydrodiol, Diol epoxides | wikipedia.orgnih.gov |
| Benfluron (a 7H-benzo[c]fluoren-7-one derivative) | CYP1A, CYP2B, CYP2C, CYP2E1, CYP3A | N-demethyl and 9-hydroxy derivatives | cas.cz |
| Fluorene | Human CYP3A4 | 9-Fluorenol, 9-Fluorenone | mdpi.com |
Role as a Metabolite or Intermediate in Polycyclic Aromatic Hydrocarbon (PAH) Metabolism[1],
Investigations of Molecular Interaction Mechanisms
The interaction of benzo[c]fluorene metabolites with cellular components is central to their biological effects. Research has focused on their potential to cause genetic damage and interfere with critical cellular processes like mitosis and cell cycle progression.
The carcinogenic properties of many PAHs, including 7H-benzo[c]fluorene, are linked to their metabolic activation into genotoxic metabolites. wikipedia.orgresearchgate.net The primary mechanism involves the formation of highly reactive diol epoxides that can covalently bind to cellular macromolecules, most notably DNA. wikipedia.orgnih.gov This binding results in the formation of DNA adducts, which, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis. wikipedia.org
Insights from related benzo[c]fluorene compounds reveal mechanisms of action beyond genotoxicity. Recent studies have demonstrated that certain synthetic 5H-benzo[c]fluorene derivatives possess potent antiproliferative activity by interfering with microtubule dynamics. nih.govresearchgate.net Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
One study investigating a series of 5H-benzo[c]fluorene derivatives found that a lead compound exhibited significant microtubule destabilization effects. nih.gov This activity disrupts the normal function of the mitotic spindle, which is crucial for chromosome segregation during mitosis.
| Compound | Assay | Concentration | Effect | Reference |
| 5H-Benzo[c]fluorene derivative (Compound 21/27) | Protein Sedimentation Assay | 10 µM | 82.9% inhibition of microtubule polymer mass | nih.govresearchgate.net |
Disruption of microtubule dynamics often leads to cell cycle arrest, preventing the completion of mitosis and subsequent cell division. The same 5H-benzo[c]fluorene derivative that was shown to destabilize microtubules also induced cell cycle arrest in human K562 leukemic cells. nih.govresearchgate.net
Flow cytometry analysis revealed that treatment with the compound led to a significant accumulation of cells in the G0/G1 phase of the cell cycle. nih.govresearchgate.net This arrest prevents cells from entering the S phase (DNA synthesis), effectively halting proliferation. This effect is a common mechanism for many anticancer agents that target microtubules. The induction of apoptosis (programmed cell death) was also observed following this cell cycle arrest. nih.govresearchgate.net
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| K562 (human leukemic cells) | 5H-Benzo[c]fluorene derivative (Compound 21/27) | G0/G1 phase arrest | nih.govresearchgate.net |
Apoptosis Induction and Caspase Cascade Activation (Insights from Benzo[c]fluorene Derivatives)
Recent studies have highlighted the potential of 5H-benzo[c]fluorene derivatives to induce apoptosis, a form of programmed cell death, through the activation of the caspase cascade. nih.govresearchgate.net One notable study focused on a specific 5H-benzo[c]fluorene derivative, compound 21, which demonstrated a significant antiproliferative effect on K562 leukemic cells. nih.gov This compound was found to induce apoptosis in these cells by activating the caspase cascade pathway. nih.gov The process of apoptosis is crucial in cancer therapy, as it provides a mechanism to eliminate malignant cells. The activation of caspases, a family of cysteine proteases, is a key event in this process.
The induction of apoptosis by benzo[c]fluorene derivatives is not an isolated phenomenon. Other complex molecules have been shown to trigger similar pathways. For instance, the release of cytochrome c from the mitochondria into the cytosol is a known trigger for the activation of the caspase cascade, leading to PARP cleavage, DNA damage, and ultimately, cell death. researchgate.net This highlights a common mechanistic pathway that can be exploited by various chemical agents, including derivatives of benzo[c]fluorene.
The activation of specific caspases can lead to a branched protease cascade. For example, caspase-8 can activate caspase-3 and -7, with caspase-3 subsequently activating caspase-6. nih.gov Both caspase-3 and caspase-6 play significant roles in the nuclear events of apoptosis, such as DNA fragmentation and chromatin condensation. nih.gov The ability of benzo[c]fluorene derivatives to initiate this cascade underscores their potential as therapeutic agents.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific structural features of a molecule that are responsible for its biological effects.
Structure-Dependent Variation in Biological Responses of Hydroxy-PAHs
Polycyclic aromatic hydrocarbons (PAHs) and their hydroxylated metabolites (hydroxy-PAHs) can elicit a range of biological responses, some of which are toxic or carcinogenic. nih.gov The structure of a PAH molecule, including the number and arrangement of its aromatic rings and the presence of specific regions like a "bay region," influences its metabolic activation and subsequent reactivity towards macromolecules like DNA. wikipedia.org
The introduction of a hydroxyl group to a PAH backbone, creating a hydroxy-PAH, can significantly alter its biological activity. Some hydroxy-PAHs have been found to be more toxic than their parent compounds and can bind to DNA, potentially causing mutations. nih.gov The position of the hydroxyl group on the aromatic scaffold is a critical determinant of the molecule's biological function.
The covalent binding of reactive PAH metabolites to DNA is considered a crucial initial step in PAH-induced carcinogenesis. nih.gov These interactions can lead to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication. wikipedia.orgnih.gov The enzymatic machinery of the cell, particularly cytochrome P-450 enzymes, plays a central role in metabolizing PAHs to these reactive forms. nih.govnih.gov
Advanced Research Applications of 5 Hydroxybenzo C Fluoren 7 One in Chemical Biology and Materials Science
Utilization in Photonic and Optoelectronic Materials Research
The distinct molecular structure of 5-Hydroxybenzo[c]fluoren-7-one and its derivatives lends itself to various applications in photonics and optoelectronics, where the interaction of light and materials is paramount.
Development of Light-Emitting Diodes (LEDs)
Organic light-emitting diodes (OLEDs) represent a significant area of research where fluorene (B118485) derivatives, including this compound, are investigated for their potential. The efficiency and color of light emission in OLEDs are highly dependent on the molecular structure of the organic materials used. researchgate.net The core structure of this compound can be chemically modified to tune its photophysical properties, such as the emission wavelength and quantum yield. researchgate.net By introducing different functional groups, researchers can create materials with specific light-emitting characteristics, for instance, to achieve the primary red, green, and blue colors necessary for white light emission. researchgate.net
| Device Characteristic | Value |
| Maximum Power Efficiency | 31.80 lm/W acs.org |
| Threshold Voltage | 2.24 V acs.org |
| Maximum Current Efficiency | 32.87 cd/A acs.org |
| Maximum External Quantum Efficiency | 11.01% acs.org |
| Color Coordinates (CIE at 500 cd/m²) | (0.628, 0.372) acs.org |
| Efficiency Roll-off (500 to 5000 cd/m²) | 1.41% acs.org |
Applications in Second Harmonic Generation (SHG) and Terahertz (THz) Generation
Second-harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a material to generate a new photon with twice the frequency. wikipedia.org This phenomenon is dependent on the material's second-order nonlinear susceptibility and is not allowed in media with inversion symmetry. wikipedia.org The non-centrosymmetric nature of certain crystalline forms of compounds related to this compound makes them potential candidates for SHG applications. The quest for new nonlinear optical polymorphs is crucial for advancing laser technology and frequency conversion. rsc.org
Terahertz (THz) time-domain spectroscopy is another area where the optical properties of organic molecules are explored. This technique can be used to measure the absorption spectrum and refractive index of materials in the terahertz range of the electromagnetic spectrum. researchgate.net
Exploration in Solar Cell Technologies
The development of efficient and cost-effective solar cells is a major goal in renewable energy research. Organic photovoltaics, including dye-sensitized solar cells (DSSCs), are being investigated as alternatives to traditional silicon-based solar cells. researchgate.netmaysunsolar.com The efficiency of a solar cell is a key metric, and researchers are constantly working to improve it. nrel.gov For instance, monocrystalline silicon solar cells are currently the most efficient type on the market. sunsave.energy
Photochromic dye-sensitized solar cells have been reported that demonstrate a change in color and self-adjustable light transmittance upon irradiation, with power conversion efficiencies reaching up to 4.17%. researchgate.net While specific research directly linking this compound to solar cell applications is limited, its structural motifs are found in organic dyes and materials used in this field. The ability to tune the absorption and emission properties of such compounds is critical for designing efficient light-harvesting materials for solar cells. researchgate.net
Chemical Probes and Biosensing Applications
The fluorescent properties of this compound and its derivatives make them highly suitable for use as chemical probes in biological systems.
Fluorescence Resonance Energy Transfer (FRET) Based Probes
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two dye molecules, a donor and an acceptor, where the excitation is transferred from the donor to the acceptor without the emission of a photon. premierbiosoft.com This phenomenon is widely used to study biological phenomena that involve changes in molecular proximity. premierbiosoft.com FRET probes are designed with a donor and acceptor fluorophore in close proximity, often on a single molecule or on two interacting molecules. premierbiosoft.comnih.gov
A SNAPFL analogue has been synthesized that exhibits a large Stokes shift and a good quantum yield, making it an effective fluorescence donor to Cy5. researchgate.net This donor-acceptor pair has been utilized in FRET-based experiments to study the estrogen receptor. researchgate.net The development of new fluorescent probes with tailored spectral properties is crucial for advancing FRET-based bioimaging and sensing applications. nih.gov
Biomarker Research Applications (e.g., for PAH exposure)
Polycyclic aromatic hydrocarbons (PAHs) are widespread environmental pollutants, and exposure to them is a significant health concern. mdpi.comeuropa.eu Human biomonitoring is used to assess internal exposure to PAHs by measuring their metabolites in urine. mdpi.com Monohydroxylated PAH metabolites are considered reliable biomarkers for this purpose. mdpi.com
Intermediates in the Synthesis of Functionalized Materials
This compound serves as a versatile building block in the synthesis of complex organic molecules and advanced materials. Its rigid, polycyclic aromatic structure combined with a reactive hydroxyl group makes it a valuable intermediate for creating functionalized materials with specific optical and physical properties. Its application is particularly notable in the fields of photochromic systems and polymer science.
Precursors for Photochromic Naphthopyrans and Related Systems
The synthesis of photochromic naphthopyrans often utilizes hydroxy-functionalized aromatic ketones as key precursors. researchgate.net this compound is one such intermediate, providing the core structure for a class of indeno-fused naphthopyrans. researchgate.netpsu.edu These materials are of significant interest, especially to the ophthalmic industry, for applications in photochromic lenses. researchgate.net
The general synthesis involves an acid-catalyzed condensation reaction between the hydroxyl group of this compound (acting as a naphthol-type precursor) and a suitable tertiary propargyl alcohol, such as a 1,1-diarylprop-2-yn-1-ol. clockss.org This reaction constructs the pyran ring fused to the fluorenone backbone. The resulting indeno-fused naphthopyran structure exhibits photochromism, a reversible transformation between a colorless (closed) state and a colored (open) state upon exposure to UV radiation. psu.edu
Fusing an indene (B144670) group to the naphthopyran core is a recognized strategy to shift the absorption of the dye's closed form to over 400 nm, enabling photochromic activity under less energetic UV light. researchgate.net The specific substituents on the aryl groups of the propargyl alcohol precursor can be varied to fine-tune the photochromic properties, such as the color of the open form and the rate at which it fades back to the colorless state. clockss.org
Table 1: Examples of Naphthopyran Structures Derived from Naphthol Precursors This table illustrates the types of photochromic naphthopyrans that can be synthesized using naphthol-type precursors, including derivatives of this compound. The reaction with various diaryl-prop-2-yn-1-ols leads to diverse functionalities.
| Precursor Type | Reactant | Resulting Naphthopyran Core | Potential Application |
| This compound | 1,1-di(4-methoxyphenyl)prop-2-yn-1-ol | Indeno[2,1-f]naphtho[1,2-b]pyran | Ophthalmic lenses, security inks researchgate.netclockss.org |
| Substituted 1-Naphthol | 1,1-diphenylprop-2-yn-1-ol | 2,2-diphenyl-2H-naphtho[1,2-b]pyran | Dynamic optical filters, smart windows researchgate.net |
| 1,4-dihydroxy-2-naphthoic acid derivative | 1,1-diarylprop-2-yn-1-ol | 5-alkoxycarbonyl-2,2-diaryl-2H-naphtho[1,2-b]pyran | High-performance sunglasses psu.educlockss.org |
Integration into Polymers and Resins for Material Science
The functional groups present in this compound, specifically the nucleophilic hydroxyl group, allow for its chemical integration into various polymer and resin systems. This incorporation can modify the properties of the bulk material, imparting enhanced thermal stability, specific optical responses, or other desirable characteristics derived from the rigid fluorene moiety.
One primary method of integration is through polycondensation reactions. The hydroxyl group of this compound can react with monomers containing carboxylic acid, acid chloride, or isocyanate groups to form polyesters, polycarbonates, or polyurethanes, respectively. By acting as a comonomer, the fluorenone unit becomes a permanent part of the polymer backbone.
In the context of thermosetting resins, such as epoxy resins, this compound can be used as a modifying agent. researchgate.net It can be reacted with epichlorohydrin (B41342) to create a fluorene-based epoxy monomer. Alternatively, its hydroxyl group can react with the epoxide rings of a conventional epoxy resin during the curing process, effectively cross-linking the polymer chains and incorporating the fluorene structure into the final three-dimensional network. researchgate.net The inclusion of such rigid, aromatic structures is a known strategy to increase the glass transition temperature and thermal stability of cured epoxy systems. researchgate.net
Table 2: Potential Polymer Integration Strategies for this compound
| Polymer Type | Integration Reaction | Required Comonomer(s) | Potential Benefit to Material |
| Polyester | Esterification | Dicarboxylic acids or acyl chlorides (e.g., terephthaloyl chloride) | Increased thermal stability, modified refractive index |
| Polycarbonate | Phosgenation | Phosgene or a diphenyl carbonate | Enhanced rigidity and heat resistance |
| Epoxy Resin | Curing/Cross-linking | Bisphenol A diglycidyl ether (DGEBA) and a curing agent | Improved thermal and mechanical properties researchgate.net |
| Polyurethane | Urethane Linkage Formation | Diisocyanates (e.g., MDI, TDI) | Introduction of a rigid segment, potential for photo-responsive behavior |
Future Perspectives and Emerging Research Avenues
Development of Advanced Synthetic Methodologies for Enhanced Control
The synthesis of the core structure of 5-Hydroxybenzo[c]fluoren-7-one and related fluorenone derivatives has been an area of active development. researchgate.net Traditional methods such as Friedel-Crafts acylations and oxidations of fluorenes often generate considerable waste. researchgate.net Consequently, research is shifting towards more efficient and atom-economical synthetic strategies.
Future methodologies are expected to focus on:
One-pot reactions: Gold-catalyzed one-pot syntheses of benzo[b]fluorenes have been described, indicating a move towards more streamlined processes. researchgate.net
Catalytic systems: The use of palladium and copper catalysts in cross-coupling and cyclization reactions is becoming more prevalent for constructing dibenzofuran (B1670420) and biphenyl (B1667301) systems, which are structurally related to the benzo[c]fluorene core. ekb.egrsc.org
Novel reaction pathways: The exploration of cascade reactions, such as the 1,8-diazabicyclo[5.4.0]undec-7-ene-promoted double-annulation, presents an operationally simple method for constructing similar chromenone structures. researchgate.net
Green Chemistry: The development of syntheses that utilize less hazardous reagents and solvents, and produce minimal waste, is a growing priority.
These advanced synthetic methods will provide greater control over the placement of functional groups, enabling the production of a wider range of derivatives with tailored properties. up.pt
Deeper Elucidation of Molecular Mechanisms in Biological Systems
While the biological activities of polycyclic aromatic hydrocarbons (PAHs) and their derivatives are widely studied, the specific molecular mechanisms of this compound are not yet fully understood. nih.govunimi.it Future research will likely focus on several key areas to unravel its biological interactions:
Receptor Binding: Investigating the binding affinity of this compound and its metabolites to receptors such as the aryl hydrocarbon receptor (AhR) is crucial. nih.gov
Enzyme Interactions: Understanding how this compound and its derivatives interact with metabolic enzymes, particularly cytochrome P450s, will shed light on its biotransformation and potential effects on cellular pathways. nih.govmdpi.com
DNA Adduct Formation: A significant area of research for related PAHs is their ability to form DNA adducts, which can lead to mutagenic activity. nih.gov Detailed studies are needed to determine if this compound follows similar pathways.
Signaling Pathway Modulation: Research into how related compounds influence signaling pathways, such as those regulated by STAT3 and NF-κB, could reveal novel therapeutic targets. unimi.it
A deeper understanding of these molecular mechanisms is essential for both assessing the potential risks and harnessing the therapeutic potential of this compound derivatives.
Expansion of Applications in Optoelectronic Devices and Chemical Probes
The fluorescent properties of fluorene (B118485) and its derivatives make them attractive candidates for applications in optoelectronics and as chemical probes. researchgate.netresearchgate.net The benzo[c]fluorene scaffold, in particular, is a component of materials used in optoelectronic devices. chemscene.com
Future research in this area is expected to explore:
Organic Light-Emitting Diodes (OLEDs): The development of new fluorene-based materials for more efficient and stable blue phosphorescent OLEDs is an active area of research. ekb.eg
Fluorescent Probes: The intrinsic fluorescence of the fluorenone core can be modulated by the introduction of different functional groups, allowing for the design of probes that are sensitive to their local environment, such as pH or the presence of specific ions. researchgate.netrsc.org
Photochromic Materials: Hydroxy-7H-benzo[c]fluoren-7-ones are valuable intermediates in the synthesis of photochromic naphthopyrans, which have applications in variable optical absorption systems. researchgate.net
The ability to tune the photophysical properties of this compound derivatives through synthetic modifications will be key to expanding their use in these high-technology applications.
Computational Design and Prediction of Novel Derivatives with Tunable Properties
Computational chemistry is becoming an indispensable tool in the design of new molecules with specific properties. nih.gov For this compound, computational approaches can accelerate the discovery of novel derivatives with enhanced functionalities.
Key areas of computational research include:
Structure-Property Relationships: Using Density Functional Theory (DFT) and other quantum chemistry methods to understand how the electronic structure of derivatives influences their photophysical and biological properties. nih.govresearchgate.net
In Silico Screening: Employing molecular docking and other computational techniques to predict the binding affinity of novel derivatives to biological targets, thereby prioritizing synthetic efforts. nih.govresearchgate.net
Predictive Modeling: Developing machine learning models, such as artificial neural networks, to predict the properties of yet-to-be-synthesized compounds based on their structure. rsc.org
This in silico approach, combined with experimental validation, offers a powerful strategy for the rational design of new this compound derivatives with finely tuned properties for specific applications.
Interdisciplinary Research Approaches
The future of research on this compound will increasingly rely on interdisciplinary collaborations. The complex nature of this compound, with its potential applications spanning from medicine to materials science, necessitates a multifaceted approach.
Future progress will be driven by the integration of expertise from:
Organic and Medicinal Chemistry: For the design and synthesis of novel derivatives. uib.noacs.org
Molecular and Cellular Biology: To elucidate the mechanisms of action in biological systems. nih.gov
Physics and Materials Science: To characterize and optimize the photophysical properties for optoelectronic applications. researchgate.net
Computational Science: To model and predict the behavior of new compounds, guiding experimental work. rsc.org
By fostering these interdisciplinary partnerships, the scientific community can unlock the full potential of this compound and its derivatives, leading to innovations in both healthcare and technology.
Q & A
Basic Research Questions
Q. What are the primary spectroscopic and crystallographic methods for characterizing 5-Hydroxybenzo[c]fluoren-7-one?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm hydrogen and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl and ketone stretches), and mass spectrometry (MS) for molecular weight validation. For structural elucidation, X-ray crystallography is critical to resolve the fused aromatic system and confirm substituent positions .
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities in tautomeric forms or hydrogen bonding patterns .
Q. How is this compound synthesized, and what are common purification techniques?
- Synthesis : Multi-step routes often involve Friedel-Crafts acylation or Ullmann coupling to build the benzofluorenone core. Hydroxylation at the 5-position may employ directed ortho-metalation or electrophilic substitution under acidic conditions .
- Purification : Use column chromatography (silica gel, gradient elution) for intermediate isolation. Final purity is achieved via recrystallization (e.g., ethanol/water mixtures) or high-performance liquid chromatography (HPLC) for high-resolution separation .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?
- Methodology :
- Antimicrobial : Broth microdilution assays (MIC/MBC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Anti-inflammatory : Inhibition of cyclooxygenase (COX-2) or nitric oxide (NO) production in LPS-stimulated macrophages .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?
- Optimization Parameters :
- Temperature : Test ranges (e.g., 60–120°C) to balance reaction rate and side-product formation.
- Catalysts : Screen Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts steps .
- Solvent Polarity : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates .
- Statistical Tools : Apply Design of Experiments (DoE) to identify critical factors and interactions (e.g., Central Composite Design) .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
- Root-Cause Analysis :
- Purity Verification : Re-analyze compound batches via HPLC to exclude impurities (>98% purity required) .
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and cross-validate with orthogonal assays (e.g., apoptosis vs. proliferation assays) .
- Structural Confirmation : Re-examine NMR/X-ray data to rule out isomerization or degradation .
Q. How can computational methods predict interactions between this compound and biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2, topoisomerases) .
- QSAR Modeling : Train models on analogs (e.g., chromene derivatives) to correlate substituent effects with activity .
- MD Simulations : Simulate ligand-receptor dynamics (GROMACS/AMBER) to assess binding stability .
Q. What are the challenges in establishing structure-activity relationships (SAR) for substituted benzo[c]fluorenones?
- Key Challenges :
- Steric Effects : Bulky substituents (e.g., biphenylyl groups) may disrupt planar stacking required for DNA intercalation .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) can enhance electrophilic reactivity but reduce solubility .
- Experimental Design : Synthesize a congeneric series with systematic substitutions (e.g., -OH, -OCH₃, -F) and compare activity trends .
Data Management & Reproducibility
Q. How should researchers handle discrepancies in reported spectral data for this compound?
- Resolution Steps :
- Cross-Validate Sources : Compare data from NIST Chemistry WebBook (reference standard) and peer-reviewed studies .
- Replicate Experiments : Re-run NMR under identical conditions (solvent, temperature) to confirm peak assignments .
- Collaborative Verification : Share samples with independent labs for spectral reproducibility checks .
Q. What frameworks ensure rigorous data documentation in studies involving this compound?
- Best Practices :
- Electronic Lab Notebooks (ELNs) : Record reaction parameters, spectral files, and purity data with timestamps.
- FAIR Principles : Ensure data are Findable (DOIs for datasets), Accessible (public repositories), Interoperable (standardized formats), and Reusable .
- Version Control : Track iterative changes in synthetic protocols using GitLab or similar platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
